2-Acetylbenzothiazole
Overview
Description
2-Acetylbenzothiazole is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihypoxic Activity in Brain Function
- Research has shown that derivatives of 2-acetylbenzothiazole, such as 2-aminobenzthiazole, exhibit increased life span in experimental animals under hypoxic conditions with hypercapnia. This suggests their potential role in improving brain resistance to acute hypoxia (Marysheva, Mikheev, & Shabanov, 2021).
Antitumor Properties
- Novel 2-(4-aminophenyl)benzothiazoles, related to this compound, possess selective and potent antitumor properties, showing promise in cancer therapy (Bradshaw et al., 2002).
Potential for Treating Prion Diseases
- Studies have identified 2-aminothiazoles, closely related to this compound, as promising leads for therapeutics in prion diseases due to their ability to achieve high drug concentrations in the brain (Gallardo-Godoy et al., 2011).
Diagnostic and Therapeutic Applications
- Substituted 2-arylbenzothiazoles, a class including this compound, have been identified as important pharmacophores in diagnostic and therapeutic settings, especially in non-invasive diagnosis and antitumor agents (Weekes & Westwell, 2009).
Antimicrobial Activity
- Certain derivatives of this compound have shown strong antifungal and antibacterial activities, demonstrating their potential in addressing drug-resistant pathogens (Turan-Zitouni et al., 2005).
Enriching Trace Heavy Metal Ions
- A study has utilized this compound modified mesoporous silicas for preconcentrating trace heavy metal ions, indicating its application in environmental protection and water quality monitoring (Jiang et al., 2013).
Acetylcholinesterase Inhibition for Neurodegenerative Disorders
- This compound derivatives have been investigated as acetylcholinesterase inhibitors, a target for treating neurodegenerative disorders (Tripathi & Ayyannan, 2018).
Mechanism of Action
Target of Action
2-Acetylbenzothiazole, like other benzothiazole derivatives, is known to interact with a variety of biological targets. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been found to have numerous biological applications , including anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . In particular, 2-aryl benzothiazole derivatives have shown potential as anti-tubercular compounds, with molecular docking studies suggesting the target DprE1 .
Mode of Action
It is known that changes in the functional group at the 2nd position can induce significant changes in the biological activity of benzothiazole compounds . This suggests that this compound may interact with its targets in a manner that is influenced by its acetyl group.
Biochemical Pathways
For instance, they have been found to have anti-proliferative effects , suggesting they may interact with pathways involved in cell growth and division. They also have anti-oxidant effects , which could involve interactions with oxidative stress pathways.
Pharmacokinetics
Some benzothiazole derivatives have been found to have promising brain pharmacokinetics characteristics , suggesting that this compound may also have the potential to cross the blood-brain barrier.
Result of Action
The result of this compound’s action can vary depending on the specific biological target and the context in which it is used. Given its wide range of biological activities , it is likely that its effects at the molecular and cellular level are diverse. For instance, its anti-proliferative effects could result in slowed or halted cell growth , while its anti-oxidant effects could protect cells from oxidative damage .
Safety and Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOPVGJHLPSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337181 | |
Record name | 2-Acetylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-78-3 | |
Record name | 2-Acetylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-acetylbenzothiazole highlighted in the research?
A: Research shows this compound acts as a versatile building block in organic synthesis. It serves as a precursor for creating novel heterocyclic compounds with potential biological activities []. Additionally, this compound can be modified and incorporated into mesoporous silica materials. These modified materials demonstrate significant potential for enriching trace heavy metal ions, especially from water samples, highlighting their potential in environmental remediation and water quality monitoring [].
Q2: How does the structure of this compound facilitate its application in heavy metal ion removal?
A: While the provided research [] doesn't delve into the specific interaction mechanism, it highlights that a mesoporous silica material functionalized with this compound exhibits a high adsorption capacity for heavy metal ions like Cd(II), Cu(II), Hg(II), and Pb(II). This suggests that the functional groups present in this compound, likely the nitrogen and sulfur atoms, can effectively chelate with these metal ions, leading to their capture and removal from the solution.
Q3: Can you describe a specific chemical reaction involving this compound that leads to the formation of a heterocyclic compound?
A: One example from the research [] involves reacting this compound with dimethylformamide dimethylacetal (DMF-DMA). This reaction yields an enaminone derivative. This enaminone can then react regioselectively with various nitrilimines to create new pyrazole derivatives. Further reaction of these pyrazoles with hydrazine hydrate leads to the formation of pyrazolo[3,4-d]pyridazine derivatives, showcasing the utility of this compound as a building block for complex heterocycles.
Q4: Is there evidence of any unique reactivity patterns associated with this compound?
A: Yes, research [] indicates that this compound undergoes an interesting reaction with acyl radicals. Instead of typical addition reactions, a unique ipso substitution occurs. In this process, the acyl radical attacks the carbon atom directly attached to the benzothiazole ring, replacing the existing substituent at that position and forming this compound. This unusual reactivity suggests this compound could be valuable in developing novel synthetic strategies.
Q5: Are there analytical techniques mentioned for studying this compound and its derivatives?
A: The research highlights the use of inductively coupled plasma atomic emission spectrometry (ICP-AES) []. This technique allows for the precise determination of heavy metal ion concentrations in water samples after they have been preconcentrated using the this compound-modified mesoporous silica material. This emphasizes the importance of sophisticated analytical techniques in quantifying and characterizing the performance of these materials in environmental applications.
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